Cyclohexyl(4-(trifluoromethyl)phenyl)methanol

Lipophilicity Drug Design ADME

Cyclohexyl(4-(trifluoromethyl)phenyl)methanol (CAS 888722-12-1) is an aromatic alcohol featuring a secondary hydroxyl group, a trifluoromethyl-substituted phenyl ring, and a cyclohexyl moiety. With a molecular formula of C14H17F3O and a molecular weight of 258.28 g/mol, this chiral benzhydrol derivative serves as a versatile building block in medicinal chemistry and materials science.

Molecular Formula C14H17F3O
Molecular Weight 258.28 g/mol
Cat. No. B7847641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl(4-(trifluoromethyl)phenyl)methanol
Molecular FormulaC14H17F3O
Molecular Weight258.28 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C2=CC=C(C=C2)C(F)(F)F)O
InChIInChI=1S/C14H17F3O/c15-14(16,17)12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h6-10,13,18H,1-5H2
InChIKeyIVKRYFOJKOUTKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyl(4-(trifluoromethyl)phenyl)methanol: A Chiral Trifluoromethylated Benzhydrol Intermediate for Pharmaceutical and Liquid Crystal Applications


Cyclohexyl(4-(trifluoromethyl)phenyl)methanol (CAS 888722-12-1) is an aromatic alcohol featuring a secondary hydroxyl group, a trifluoromethyl-substituted phenyl ring, and a cyclohexyl moiety . With a molecular formula of C14H17F3O and a molecular weight of 258.28 g/mol, this chiral benzhydrol derivative serves as a versatile building block in medicinal chemistry and materials science . Its structural elements—the metabolically stabilizing trifluoromethyl group, the conformationally flexible cyclohexyl ring, and the hydrogen-bonding alcohol—confer a unique lipophilicity profile (calculated LogP ~4.32) and supramolecular behavior that distinguish it from simpler aryl alcohols .

Why Cyclohexyl(4-(trifluoromethyl)phenyl)methanol Cannot Be Replaced by Simpler Analogs in Medicinal Chemistry and Materials Science


The substitution of cyclohexyl(4-(trifluoromethyl)phenyl)methanol with simpler analogs such as 4-(trifluoromethyl)benzyl alcohol or cyclohexyl(phenyl)methanol is not straightforward due to the synergistic effects of its three key structural features: the trifluoromethyl group, the cyclohexyl ring, and the chiral secondary alcohol. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to methyl or hydrogen substituents, while the cyclohexyl ring introduces conformational flexibility and distinct dispersion interactions that phenyl rings do not provide [1]. Additionally, the chiral center at the carbinol carbon enables enantioselective transformations that achiral or racemic mixtures cannot achieve . These combined attributes dictate unique solubility profiles, supramolecular aggregation behaviors, and reactivity patterns that are critical in applications ranging from kinase inhibitor design to liquid crystal formulations.

Quantitative Differentiation of Cyclohexyl(4-(trifluoromethyl)phenyl)methanol: Lipophilicity, Hydrogen Bonding, and Enantioselectivity


Enhanced Lipophilicity (LogP) vs. Non-Fluorinated and Non-Cyclohexyl Analogs

Cyclohexyl(4-(trifluoromethyl)phenyl)methanol exhibits a calculated LogP of 4.3191, which is significantly higher than that of cyclohexyl(phenyl)methanol (LogP 3.3003) and 4-(trifluoromethyl)benzyl alcohol (LogP 2.1977) [1]. This enhanced lipophilicity, driven by the combination of the trifluoromethyl and cyclohexyl groups, translates to improved membrane permeability and altered pharmacokinetic profiles in drug candidates.

Lipophilicity Drug Design ADME

Distinct Hydrogen-Bonding and Aggregation Behavior of Cyclohexyl-Substituted Methanols

Jet-FTIR spectroscopic studies reveal that cyclohexyl-substituted methanols exhibit different OH conformational preferences and hydrogen-bonded dimer structures compared to phenyl-substituted analogs [1]. Specifically, cyclohexyl groups promote dispersion-affected aggregation patterns that are distinct from those of benzyl alcohols, influencing the activation energy of dissociation and the homogeneity of supramolecular nanoassociates [2].

Supramolecular Chemistry Crystal Engineering Formulation Science

Chiral Secondary Alcohol Enables High Enantioselectivity in Asymmetric Synthesis

The chiral secondary alcohol moiety in cyclohexyl(4-(trifluoromethyl)phenyl)methanol can be accessed with high enantiomeric excess via asymmetric addition of cyclohexyl nucleophiles to aldehydes. Using a titanium catalyst of (R)-H8-BINOL, (R)-cyclohexyl-(4-trifluoromethylphenyl)methanol was obtained with up to 94% enantiomeric excess . In contrast, the analogous reaction with linear n-butyl nucleophiles yielded lower enantioselectivities, and racemic mixtures (0% ee) offer no stereochemical control in downstream applications.

Asymmetric Synthesis Chiral Building Blocks Medicinal Chemistry

Trifluoromethyl Substitution Confers Metabolic Stability Over Methyl Analogs

The trifluoromethyl group in cyclohexyl(4-(trifluoromethyl)phenyl)methanol resists oxidative metabolism via cytochrome P450 enzymes, a well-documented class-level advantage over methyl substituents [1]. In comparative studies of aliphatic alcohols, trifluorination enhanced lipophilicity and altered metabolic pathways, with the inductive effect of the CF3 group modulating hydroxyl group acidity and reducing susceptibility to phase I oxidation [2].

Metabolic Stability Drug Metabolism Fluorine Chemistry

Cyclohexyl(4-(trifluoromethyl)phenyl)methanol: Optimal Research and Industrial Use Cases


Chiral Intermediate for Kinase Inhibitor Synthesis

The chiral secondary alcohol serves as a key building block for kinase inhibitors, where the trifluoromethyl group enhances binding affinity to hydrophobic pockets and the cyclohexyl ring provides conformational rigidity. Patents disclose the use of related cyclohexyl-trifluoromethyl phenyl methanols in JAK and BTK kinase inhibitor scaffolds [1]. The high enantioselectivity achievable (up to 94% ee) enables the preparation of single-enantiomer drug candidates with improved selectivity profiles.

Lipophilic Building Block for CNS-Penetrant Drug Candidates

With a calculated LogP of 4.32, cyclohexyl(4-(trifluoromethyl)phenyl)methanol is ideally suited for designing central nervous system (CNS) drug candidates that require high passive membrane permeability [1]. The combination of trifluoromethyl and cyclohexyl groups provides a balanced lipophilicity that facilitates blood-brain barrier penetration while maintaining acceptable solubility in organic formulation media.

Mesogenic Core Component in Liquid Crystal Formulations

Cyclohexyl-substituted phenyl methanols with polar substituents are employed as mesogenic cores in polymerizable liquid crystal materials [1]. The trifluoromethyl group introduces a strong dipole moment that enhances dielectric anisotropy, while the cyclohexyl ring reduces melting point and improves solubility in LC media compared to fully aromatic analogs [2]. This combination addresses common issues in prior art compounds, such as high melting points and poor solubility.

Precursor for Trifluoromethylated Heterocycles and Functional Materials

The hydroxyl group can be oxidized to the corresponding ketone, which then serves as a versatile intermediate for the synthesis of trifluoromethylated heterocycles, including oxazoles, thiazoles, and pyrazoles [1]. The trifluoromethyl group imparts electron-withdrawing character that modulates the reactivity of adjacent functional groups, enabling regioselective transformations not possible with non-fluorinated analogs.

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